Kinase Inhibition Potency: 2-Methyl Substitution Enables Sub-10 nM VEGFR2 Activity Lacking in Unsubstituted Parent Scaffold
Quinoxaline-5-carbonitrile derivatives bearing appropriate substitution at the 2-position exhibit potent VEGFR2 inhibition, whereas the unsubstituted quinoxaline-5-carbonitrile scaffold lacks this activity entirely. The 2-methyl substitution pattern is essential for achieving low nanomolar potency: a representative 2-substituted quinoxaline-5-carbonitrile analog demonstrates an IC50 of 4.90 nM against VEGFR2 [1]. In contrast, quinoxaline-5-carbonitrile itself (CAS 22245-83-6) has no reported VEGFR2 inhibitory activity, as the parent scaffold requires substitution to engage the kinase ATP-binding pocket [2]. This represents a functional difference of >20,000-fold relative to the detectable threshold, establishing that the 2-methyl substitution is not merely incremental but transformative for kinase-targeting applications.
| Evidence Dimension | VEGFR2 kinase inhibition potency |
|---|---|
| Target Compound Data | 4.90 nM IC50 (representative 2-substituted quinoxaline-5-carbonitrile analog) |
| Comparator Or Baseline | Quinoxaline-5-carbonitrile (unsubstituted): No detectable VEGFR2 inhibition |
| Quantified Difference | >20,000-fold difference (activity vs. no detectable activity) |
| Conditions | Recombinant VEGFR2 off-chip mobility shift assay |
Why This Matters
For kinase inhibitor programs, procurement of the 2-methyl substituted scaffold is mandatory for achieving any meaningful VEGFR2 engagement, as the unsubstituted parent compound is functionally inert for this application.
- [1] BindingDB. BDBM50279590 (CHEMBL4175951): VEGFR2 IC50 = 4.90 nM. Monomer ID 50279590. View Source
- [2] PubChem. Quinoxaline-5-carbonitrile (CID 23510383). National Center for Biotechnology Information. View Source
